molecular formula C6H13N3O4S B12861294 D-Ribopyranosyl thiosemicarbazide

D-Ribopyranosyl thiosemicarbazide

Cat. No.: B12861294
M. Wt: 223.25 g/mol
InChI Key: IPZPYSHFPHKLJM-SOOFDHNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribopyranosyl thiosemicarbazide typically involves the reaction of D-ribose with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the thiosemicarbazone linkage . The reaction can be represented as follows:

D-ribose+thiosemicarbazideD-Ribopyranosyl thiosemicarbazide\text{D-ribose} + \text{thiosemicarbazide} \rightarrow \text{this compound} D-ribose+thiosemicarbazide→D-Ribopyranosyl thiosemicarbazide

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Ribopyranosyl thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .

Scientific Research Applications

D-Ribopyranosyl thiosemicarbazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Ribopyranosyl thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a ribose sugar moiety and a thiosemicarbazide group. This structure imparts specific biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H13N3O4S

Molecular Weight

223.25 g/mol

IUPAC Name

[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea

InChI

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1

InChI Key

IPZPYSHFPHKLJM-SOOFDHNKSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NNC(=S)N)O)O)O

Origin of Product

United States

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